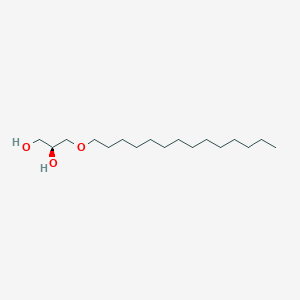

1-o-Tetradecyl-sn-glycerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-o-Tetradecyl-sn-glycerol is a useful research compound. Its molecular formula is C17H36O3 and its molecular weight is 288.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Treatment

Mechanisms of Action:

1-o-Tetradecyl-sn-glycerol exhibits significant anti-tumor properties, primarily attributed to its incorporation into cell membranes and subsequent modulation of lipid signaling pathways. Research indicates that alkylglycerols can inhibit tumor growth and metastasis through multiple mechanisms, including:

- Inhibition of Protein Kinase C : Alkylglycerols can produce 1-O-alkyl-2-acylglycerols, which inhibit protein kinase C, a crucial enzyme in cancer cell proliferation .

- Anti-Angiogenesis : Studies have demonstrated that this compound reduces endothelial cell proliferation and angiogenesis in tumors, contributing to decreased tumor growth and metastasis .

Case Studies:

- In a model using Lewis lung carcinoma cells in mice, administration of this compound significantly reduced tumor size and pulmonary metastases compared to controls .

- A composition rich in monounsaturated alkylglycerols, including this compound, was shown to decrease tumor growth and metastatic spread effectively .

Neuroprotection

Role in Myelination:

Recent studies have highlighted the potential of this compound in promoting myelination. It has been shown to rescue myelination in plasmalogen-deficient oligodendrocytes in mutant mouse models. This suggests a therapeutic role for this compound in demyelinating diseases such as multiple sclerosis .

Mechanisms:

The compound appears to enhance the synthesis of plasmalogens, which are critical for myelin sheath integrity. However, while it elevates plasmalogen levels in fibroblasts, its direct impact on brain plasmalogens remains unclear .

Immunomodulatory Effects

Stimulation of Hematopoiesis:

Research indicates that this compound can stimulate hematopoiesis, enhancing immune responses. This property is particularly relevant in contexts where immune enhancement is desired, such as post-chemotherapy recovery or vaccine efficacy improvement .

Case Studies:

- Experiments have shown that alkylglycerols can improve spleen weight and lymphocyte counts in treated animals, suggesting enhanced immune function .

Pharmaceutical Formulations

Composition Development:

The pharmaceutical industry is exploring formulations containing this compound for various therapeutic applications. Its unique properties allow it to be incorporated into drug delivery systems aimed at improving bioavailability and therapeutic efficacy of other compounds .

Data Summary Table

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Cancer Treatment | Inhibition of protein kinase C | Reduced tumor growth and metastasis in mice |

| Neuroprotection | Promotion of myelination | Rescued myelination in oligodendrocytes |

| Immunomodulation | Stimulation of hematopoiesis | Enhanced immune response post-treatment |

| Pharmaceutical Use | Drug formulation enhancement | Improved bioavailability and efficacy |

Propriétés

Numéro CAS |

82873-41-4 |

|---|---|

Formule moléculaire |

C17H36O3 |

Poids moléculaire |

288.5 g/mol |

Nom IUPAC |

(2S)-3-tetradecoxypropane-1,2-diol |

InChI |

InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h17-19H,2-16H2,1H3/t17-/m0/s1 |

Clé InChI |

JSSKAZULTFHXBH-KRWDZBQOSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCOC[C@H](CO)O |

SMILES canonique |

CCCCCCCCCCCCCCOCC(CO)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.